

Picfeltarraenin IB from Picria fel-terrae: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Picfeltarraenin IB	
Cat. No.:	B15619574	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IB, a complex triterpenoid glycoside isolated from the medicinal plant Picria felterrae Lour., has emerged as a molecule of significant interest in pharmacological research. Traditionally, Picria felterrae has been used in Asian medicine to treat a variety of ailments, including fever, infections, and inflammatory conditions[1]. Scientific investigations have identified **Picfeltarraenin IB** as a potent acetylcholinesterase (AChE) inhibitor, with further studies suggesting its potential as an anti-inflammatory, anti-cancer, and antiviral agent. This technical guide provides a comprehensive overview of **Picfeltarraenin IB**, summarizing its chemical properties, biological activities, and the experimental methodologies used for its study. It is intended to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

Picria fel-terrae Lour., a member of the Linderniaceae family, is a perennial herb found in Southeast Asia and China[2]. It has a long history of use in traditional medicine for treating conditions such as stomach-ache, liver complaints, skin diseases, fever, herpes infections, and tumors[1]. Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, tannins, saponins, glycosides, and steroids/triterpenoids[3][4]. Among these, the cucurbitacin glycoside **Picfeltarraenin IB** has been identified as a key contributor to the plant's therapeutic properties[5]. This document consolidates the current scientific



knowledge on **Picfeltarraenin IB**, with a focus on its isolation, biological activities, and underlying mechanisms of action.

Physicochemical Properties

The fundamental physicochemical properties of **Picfeltarraenin IB** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C42H64O14	[6]
Molecular Weight	792.95 g/mol	[6]
Class	Triterpenoid Glycoside (Cucurbitacin)	[5]
Appearance	White to off-white solid	[6]
Source	Picria fel-terrae Lour.	[6]

Biological Activities and Quantitative Data

Picfeltarraenin IB has demonstrated a range of biological activities. The following tables summarize the available quantitative data for each activity.

Acetylcholinesterase (AChE) Inhibition

Picfeltarraenin IB is a known inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity suggests its potential for the treatment of neurological disorders such as Alzheimer's disease.

Target	IC50 Value	Assay	Reference
Acetylcholinesterase (AChE)	Data not explicitly quantified in available literature, but noted to be a potent inhibitor.	Bioassay-guided fractionation with Ellman's method	[7]



Anti-Inflammatory Activity

While direct quantitative data for **Picfeltarraenin IB** is limited, studies on the closely related compound Picfeltarraenin IA, also from P. fel-terrae, provide insights into its potential anti-inflammatory mechanism. Picfeltarraenin IA has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-kB pathway[6][7].

Activity	Metric	Value	Cell Line	Reference
Inhibition of NO production	IC50	Data not available for Picfeltarraenin IB	-	-
Inhibition of Pro- inflammatory Cytokines	-	Data not available for Picfeltarraenin IB	-	-

Anticancer Activity

In silico studies have predicted that **Picfeltarraenin IB** may act as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-Kinase (PI3K), two key proteins in cancer cell signaling pathways[8]. However, experimental validation with specific IC50 values is not yet available in the reviewed literature.

Cell Line	IC50 Value	Assay	Reference
Data not available	Data not available	-	-

Antiviral Activity

The traditional use of P. fel-terrae for herpes infections has prompted investigations into the antiviral properties of its constituents[1]. One study indicated that **Picfeltarraenin IB** did not show significant antiviral activity against Herpes Simplex Virus (HSV) at the concentrations tested, while another suggested slight inhibition at higher concentrations[7]. Further research is required to conclusively determine its antiviral efficacy.



Virus	IC50 Value	Assay	Reference
Herpes Simplex Virus (HSV-1)	Conflicting data; one study reports no significant activity, another suggests slight inhibition at 100 μ M.	Plaque reduction assay	[7]

Experimental Protocols Isolation of Picfeltarraenin IB from Picria fel-terrae

The following protocol is based on a bioassay-guided fractionation method:

- Extraction: The dried, powdered plant material of Picria fel-terrae is subjected to reflux extraction with ethanol. The resulting ethanol extract is then concentrated under vacuum.
- Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate. The acetylcholinesterase inhibitory activity is typically concentrated in the ethyl acetate fraction.
- Chromatographic Separation: The active ethyl acetate fraction is subjected to High-Performance Liquid Chromatography (HPLC). The eluate is collected in 96-well plates.
- Bioassay-Guided Fractionation: Each fraction collected from the HPLC is screened for AChE inhibitory activity using the Ellman's assay.
- Identification: The fractions exhibiting the highest inhibitory activity are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the active compounds, including Picfeltarraenin IB[7].



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Isolation workflow for Picfeltarraenin IB.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

- Reagent Preparation:
 - Acetylthiocholine iodide (ATCI) solution (substrate).
 - o 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
 - Phosphate buffer (pH 8.0).
 - Acetylcholinesterase (AChE) enzyme solution.
 - Test compound (Picfeltarraenin IB) solution at various concentrations.
- Assay Procedure:
 - In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
 - Initiate the reaction by adding the AChE enzyme solution.
 - Incubate the plate at a controlled temperature (e.g., 37°C).
 - Add the substrate (ATCI) to start the enzymatic reaction.
 - The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
- Data Analysis:
 - Measure the absorbance of the yellow product at 412 nm using a microplate reader.
 - The rate of color change is proportional to the AChE activity.



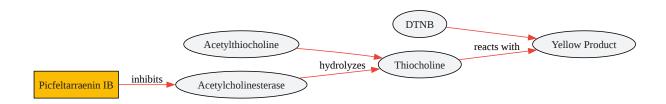




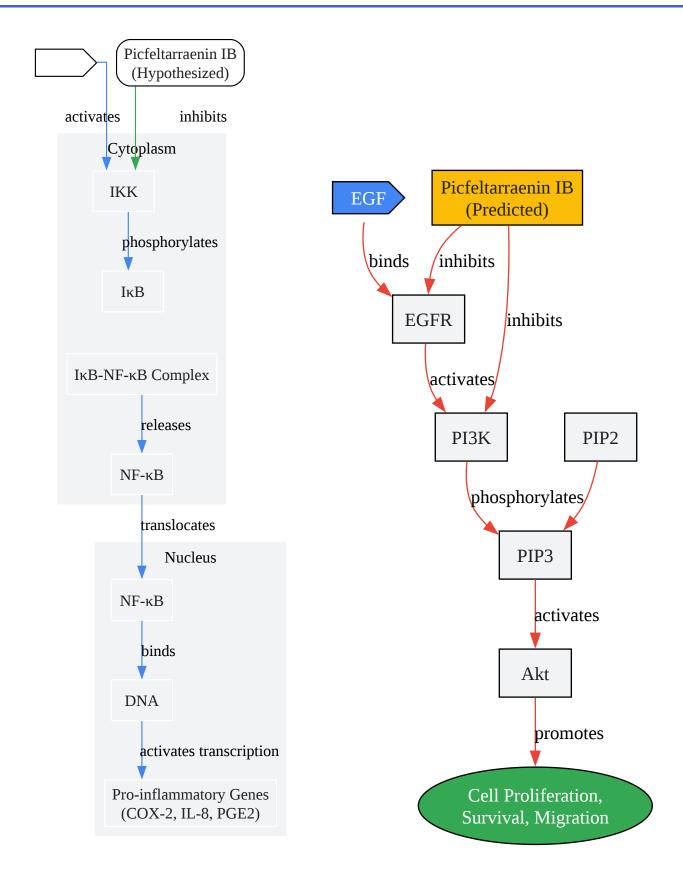
- Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.











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